molecular formula C12H19N3O B12584613 2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- CAS No. 648908-04-7

2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)-

Katalognummer: B12584613
CAS-Nummer: 648908-04-7
Molekulargewicht: 221.30 g/mol
InChI-Schlüssel: NPXQMVZYXGPZPE-QWRGUYRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. This reaction is efficient for synthesizing functionalized azetidines but requires precise photochemical conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps for the purification and isolation of the desired product, such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- is unique due to its specific combination of the azetidine ring and the aminocyclohexylacetyl group. This structure imparts unique reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

648908-04-7

Molekularformel

C12H19N3O

Molekulargewicht

221.30 g/mol

IUPAC-Name

(2S)-1-[(2S)-2-amino-2-cyclohexylacetyl]azetidine-2-carbonitrile

InChI

InChI=1S/C12H19N3O/c13-8-10-6-7-15(10)12(16)11(14)9-4-2-1-3-5-9/h9-11H,1-7,14H2/t10-,11-/m0/s1

InChI-Schlüssel

NPXQMVZYXGPZPE-QWRGUYRKSA-N

Isomerische SMILES

C1CCC(CC1)[C@@H](C(=O)N2CC[C@H]2C#N)N

Kanonische SMILES

C1CCC(CC1)C(C(=O)N2CCC2C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.